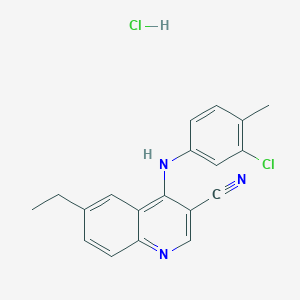

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Description

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a quinoline-derived small molecule characterized by a 3-chloro-4-methylphenylamino substituent at position 4, an ethyl group at position 6, and a carbonitrile moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for bioavailability in pharmaceutical applications.

Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in related quinoline syntheses (e.g., ) .

Properties

IUPAC Name |

4-(3-chloro-4-methylanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3.ClH/c1-3-13-5-7-18-16(8-13)19(14(10-21)11-22-18)23-15-6-4-12(2)17(20)9-15;/h4-9,11H,3H2,1-2H3,(H,22,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTOHKRVVUMSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)C)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Chloro-Substituted Phenyl Group: This step involves the nucleophilic aromatic substitution reaction where the chloro-substituted phenyl group is introduced to the quinoline core.

Formation of the Carbonitrile Moiety: The carbonitrile group is typically introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. In contrast, the 3,5-dimethylphenyl analog () lacks electronegative substituents, which may reduce polar interactions .

- Solubility Modifiers :

Ethyl (C₂H₅) and ethoxy (OC₂H₅) groups at position 6/7 influence lipophilicity. The ethoxy group in and increases polarity, enhancing aqueous solubility compared to the ethyl group in the target compound . - Heterocyclic Additions :

The pyridinylmethoxy group in introduces a nitrogen-rich heterocycle, enabling hydrogen bonding and π-π interactions, which could improve target binding but reduce metabolic stability .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic tools like SHELX () and ORTEP-3 () are critical for resolving the solid-state structures of these compounds. Hydrogen-bonding patterns, analyzed via graph set theory (), reveal how substituents influence crystal packing and stability. For example, the hydrochloride salt in the target compound likely forms strong N–H···Cl⁻ interactions, enhancing crystallinity .

Biological Activity

The compound 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a synthetic derivative of quinoline that has garnered interest due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can be represented as follows:

- Molecular Formula : C17H16ClN3

- Molar Mass : 299.78 g/mol

- CAS Number : [Not available in the provided data]

Research indicates that quinoline derivatives often exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many quinoline compounds act as inhibitors of various enzymes, including kinases and phosphatases, which play crucial roles in cellular signaling pathways.

- Intercalation with DNA : Quinoline derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, promoting cell death.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of quinoline derivatives. For instance, a study by Fisher et al. (2014) demonstrated that certain modified quinolines exhibited significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents.

Anticancer Activity

The anticancer potential of 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride has been explored in various cancer cell lines. Notably:

- Cell Line Studies : In vitro studies showed that this compound inhibited the proliferation of breast and renal cancer cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | DNA intercalation leading to apoptosis |

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 4-((3-Chloro-4-methylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those for standard antibiotics.

- Anticancer Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent against specific cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.